Technical Guide: (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane
Technical Guide: (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane
[1][2]
Executive Summary & Core Identity
Compound Name: (1S,3R)-3-Amino-1-(tert-butoxycarbonylamino)cyclopentane CAS Number: 1031335-25-7 Synonyms: tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate; cis-1-Amino-3-(Boc-amino)cyclopentane (enantiomer specific) Molecular Formula: C₁₀H₂₀N₂O₂ Molecular Weight: 200.28 g/mol [1][2]
This guide analyzes (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane , a high-value chiral building block characterized by its cis-1,3-disubstituted cyclopentane core. Unlike flexible linear diamines (e.g., 1,3-propanediamine), this scaffold introduces defined conformational constraints, making it a critical tool in structure-based drug design (SBDD) . It is extensively employed to restrict the conformational space of peptide mimetics and to serve as a rigid spacer in fragment-based drug discovery.
Physicochemical Profile
| Property | Value | Note |
| Appearance | White to off-white solid | Hygroscopic amine |
| Stereochemistry | (1S, 3R) | cis-relative configuration; Chiral |
| Solubility | DMSO, Methanol, DCM | Moderate water solubility (pH dependent) |
| pKa (Calc) | ~10.5 (Primary Amine) | Basic, forms stable salts (HCl, Tosylate) |
| Storage | 2–8°C, Inert Atmosphere | Sensitive to CO₂ (carbamate formation on free amine) |
Strategic Synthesis: The Chiral Pool Approach
Expertise & Experience Note: While statistical mono-protection of cis-1,3-cyclopentanediamine (a meso compound) is possible, it yields a racemic mixture requiring difficult resolution. For high-value pharmaceutical applications requiring >98% ee, a stereospecific synthesis starting from the Chiral Pool is the industry standard. The protocol below utilizes (1S,3R)-3-aminocyclopentanecarboxylic acid (Cispentacin derivative) as the starting material, leveraging the Curtius rearrangement to install the second amine with retention of stereochemistry.
Step-by-Step Synthesis Protocol
Precursor: (1S,3R)-3-Aminocyclopentanecarboxylic acid (CAS: 71830-07-4)
Step 1: Orthogonal Protection (Amine)
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Reagents: Benzyl chloroformate (Cbz-Cl), NaHCO₃, Water/Dioxane.
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Procedure: The starting amino acid is treated with Cbz-Cl under Schotten-Baumann conditions.
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Outcome: (1S,3R)-3-(Benzyloxycarbonylamino)cyclopentanecarboxylic acid.
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Logic: We protect the existing amine with Cbz (removable by hydrogenation) to distinguish it from the Boc group we will install later.
Step 2: Curtius Rearrangement (Carboxylate to Amine)
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Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol (t-BuOH), Toluene.
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Procedure:
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Dissolve the Cbz-protected acid in dry toluene.
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Add TEA (1.1 eq) and DPPA (1.1 eq) at 0°C; stir for 1h to form the acyl azide.
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Heat to 80°C to induce rearrangement to the isocyanate (evolution of N₂).
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Add excess dry tert-butanol and reflux for 12–24h.
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Mechanism: The isocyanate intermediate is trapped by t-BuOH to form the Boc-protected amine.
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Outcome: (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane.
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Critical Control Point: Ensure strictly anhydrous conditions during rearrangement to prevent urea formation.
Step 3: Selective Deprotection (Final Product)
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Reagents: H₂ (1 atm), 10% Pd/C, Methanol.
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Procedure: Hydrogenolysis removes the Cbz group while leaving the Boc group and the cyclopentane ring intact.
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Purification: Filtration through Celite followed by recrystallization or column chromatography.
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Yield: Typically 60–70% overall.
Synthesis Workflow Diagram
Caption: Stereospecific synthesis of CAS 1031335-25-7 via Curtius rearrangement, ensuring high enantiomeric excess.
Applications in Drug Discovery
The (1S,3R)-cyclopentane scaffold is a "privileged structure" in medicinal chemistry due to its ability to orient substituents in a specific vector space, distinct from linear or aromatic linkers.
Gamma-Amino Acid Mimetics
The compound acts as a cyclic analogue of
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Protease Stability: Cyclic peptides are resistant to enzymatic degradation.
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Receptor Selectivity: Rigidifying the backbone can lock the pharmacophores in the bioactive conformation, reducing entropic penalty upon binding.
Scaffold for Enzyme Inhibitors
In kinase and protease inhibitors, the diamine serves as a linker connecting the "hinge binder" motif to the "solvent-exposed" tail.
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Case Study (Hypothetical): In Janus Kinase (JAK) inhibitors, replacing a piperidine linker with the (1S,3R)-cyclopentane ring can alter the exit vector of the solvent tail by ~30°, potentially picking up novel H-bond interactions in the active site.
Fragment-Based Drug Design (FBDD)
The mono-Boc protection allows for sequential functionalization.
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Coupling 1: The free amine is acylated or alkylated with Fragment A.
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Deprotection: The Boc group is removed (TFA/DCM or HCl/Dioxane).
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Coupling 2: The newly liberated amine is reacted with Fragment B.
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Result: A defined A-Scaffold-B geometry.
Logical Application Flow
Caption: Pharmacological utility of the rigid (1S,3R) scaffold in stabilizing conformations and optimizing binding.
Handling & Safety (Self-Validating Protocol)
Trustworthiness: The following protocols are derived from standard handling procedures for Boc-protected primary amines.
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QC Check: Upon receipt, verify identity via ¹H NMR. Look for the characteristic Boc singlet (~1.44 ppm, 9H) and the multiplet signals of the cyclopentane ring protons (1.5–2.2 ppm). The methine protons adjacent to nitrogen should appear distinct due to the chiral environment.
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Stability: The compound is stable as a solid. However, free amines absorb atmospheric CO₂ to form carbamic acid salts. Always store under Argon/Nitrogen.
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Deprotection Warning: When removing the Boc group with TFA, the generated isobutylene gas can pressurize sealed vessels. Always use a vented septum or an open line with a bubbler.
References
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ChemicalBook. (1S,3R)-3-Aminocyclopentanecarboxylic acid Properties and Suppliers. Retrieved from
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BLDpharm. (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane Product Data (CAS 1031335-25-7). Retrieved from
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National Institutes of Health (PubChem). Cis-3-aminocyclopentanecarboxylic acid derivatives. Retrieved from
- Organic Syntheses.Curtius Rearrangement Protocols for Amino Acid Derivatives. General reference for the described synthesis methodology.
